molecular formula C16H13NO3S B11119185 3-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid CAS No. 400744-14-1

3-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid

Cat. No.: B11119185
CAS No.: 400744-14-1
M. Wt: 299.3 g/mol
InChI Key: NRNOKEKVMHEOOJ-UHFFFAOYSA-N
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Description

3-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid is a heterocyclic compound that features a thiazolidine ring fused with a benzoic acid moiety. The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms, which contributes to the compound’s unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the reaction of hydrazides with ammonium thiocyanate and a strong acid to form substituted thiadiazole compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine and benzoic acid derivatives.

Scientific Research Applications

3-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiazolidine ring can interact with active sites of enzymes, inhibiting their activity. The compound’s structure allows it to bind to specific receptors, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazole: Exhibits antimicrobial and antifungal activities.

    Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness

3-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid is unique due to its combined thiazolidine and benzoic acid structure, which imparts distinct chemical reactivity and biological activity. Its potential therapeutic applications in various diseases make it a compound of significant interest in medicinal chemistry .

Properties

CAS No.

400744-14-1

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid

InChI

InChI=1S/C16H13NO3S/c18-14-10-21-15(11-5-2-1-3-6-11)17(14)13-8-4-7-12(9-13)16(19)20/h1-9,15H,10H2,(H,19,20)

InChI Key

NRNOKEKVMHEOOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O

solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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